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molecular formula C10H14N2O2 B171253 Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 167545-91-7

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B171253
M. Wt: 194.23 g/mol
InChI Key: DFGNMGGMGPHJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677326

Procedure details

A 0.3 g portion of this ethyl (+)-4.5,6,7-tetrahydrobenzimidazole-5-carboxylate was dissolved in 2 ml of 6N hydrochloric acid and refluxed for 1.5 hours, and then evaporated to dryness under reduced pressure to obtain 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride with the optical rotation indicated below. mp: 245°-248° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH2:6][CH2:7][CH:8]([C:10]([O:12]CC)=[O:11])[CH2:9][C:4]=2[NH:3][CH:2]=1.[ClH:15]>>[ClH:15].[N:1]1[C:5]2[CH2:6][CH2:7][CH:8]([C:10]([OH:12])=[O:11])[CH2:9][C:4]=2[NH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC2=C1CCC(C2)C(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CNC2=C1CCC(C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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